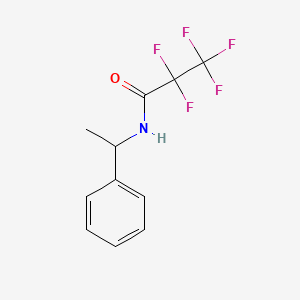
2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is a fluorinated organic compound with the molecular formula C11H10F5NO. This compound is characterized by the presence of five fluorine atoms attached to the propanamide backbone, making it highly fluorinated. The phenylethyl group attached to the nitrogen atom adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide typically involves the reaction of 2,2,3,3,3-pentafluoropropanoyl chloride with 1-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamine.
Oxidation: Formation of phenylacetic acid derivatives.
Scientific Research Applications
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenylethyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,3-Pentafluoro-N-1-naphthalenylpropanamide: Similar in structure but with a naphthyl group instead of a phenylethyl group.
2,2,3,3,3-Pentafluoro-1-propanol: A related compound with a hydroxyl group instead of an amide group.
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Another fluorinated compound with different functional groups.
Uniqueness
2,2,3,3,3-Pentafluoro-N-(1-phenylethyl)propanamide is unique due to the combination of its highly fluorinated propanamide backbone and the phenylethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
51241-60-2 |
|---|---|
Molecular Formula |
C11H10F5NO |
Molecular Weight |
267.19 g/mol |
IUPAC Name |
2,2,3,3,3-pentafluoro-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C11H10F5NO/c1-7(8-5-3-2-4-6-8)17-9(18)10(12,13)11(14,15)16/h2-7H,1H3,(H,17,18) |
InChI Key |
KTUMHIWSDPFWFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















